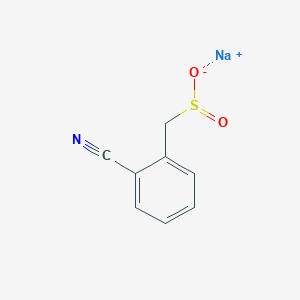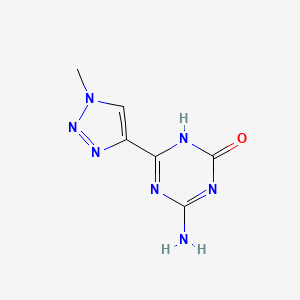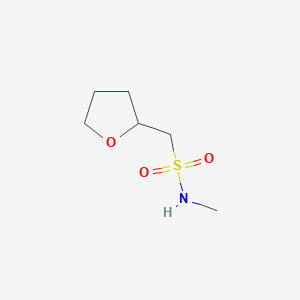
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a trifluoromethyl group, and a phenylformamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of hex-4-enoic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the trifluoromethyl group through a reaction with trifluoromethyl iodide. The final step involves the formation of the phenylformamido group through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-4-enoic acid: A simpler compound with a similar backbone but lacking the ethoxycarbonyl, trifluoromethyl, and phenylformamido groups.
4-(Ethoxycarbonyl)-2-hexenoic acid: Similar but without the trifluoromethyl and phenylformamido groups.
6,6,6-Trifluoro-2-hexenoic acid: Similar but without the ethoxycarbonyl and phenylformamido groups.
Uniqueness
4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is unique due to the presence of all three functional groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16F3NO5 |
|---|---|
Poids moléculaire |
359.30 g/mol |
Nom IUPAC |
(Z)-2-benzamido-4-ethoxycarbonyl-6,6,6-trifluorohex-4-enoic acid |
InChI |
InChI=1S/C16H16F3NO5/c1-2-25-15(24)11(9-16(17,18)19)8-12(14(22)23)20-13(21)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,20,21)(H,22,23)/b11-9- |
Clé InChI |
YKMKJFBRMXJXGG-LUAWRHEFSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C(F)(F)F)/CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=CC(F)(F)F)CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)



![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)





![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)



